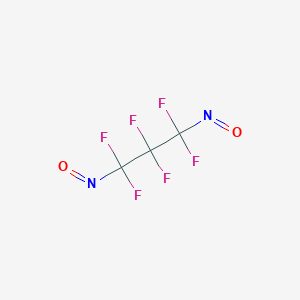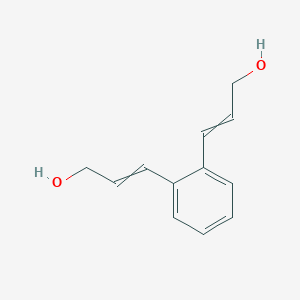
3,3'-(1,2-Phenylene)di(prop-2-en-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is an organic compound characterized by the presence of two prop-2-en-1-ol groups attached to a 1,2-phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction is carried out by reacting terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide (NaOH) in an ethanol solution . The reaction is conducted at room temperature, and the product is obtained in high yield after purification.
Industrial Production Methods
Industrial production of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylene derivatives.
Aplicaciones Científicas De Investigación
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its phenylene ring and prop-2-en-1-ol groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(1,3-Phenylene)dipropan-2-ol: Similar structure but with different positioning of hydroxyl groups.
2-Propen-1-ol, 3-phenyl-: Contains a phenyl group instead of a phenylene ring.
1,3-Di-2-thienyl-2-propen-1-one: Contains thiophene rings instead of phenylene.
Uniqueness
3,3’-(1,2-Phenylene)di(prop-2-en-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
164267-57-6 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
3-[2-(3-hydroxyprop-1-enyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C12H14O2/c13-9-3-7-11-5-1-2-6-12(11)8-4-10-14/h1-8,13-14H,9-10H2 |
Clave InChI |
YCCDIMOUCAMFKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CCO)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


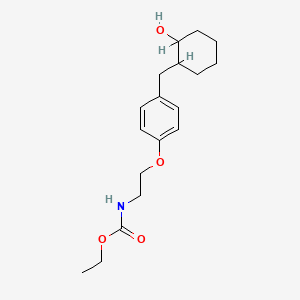
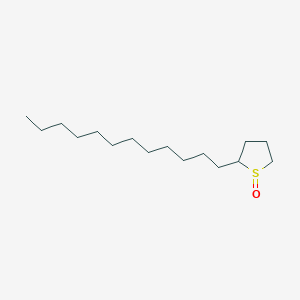
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14285241.png)

![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
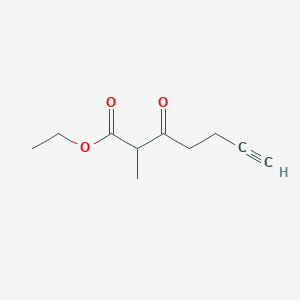
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
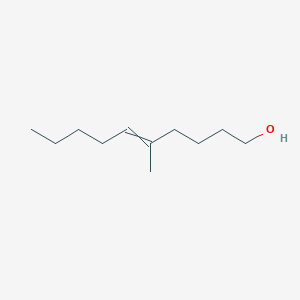
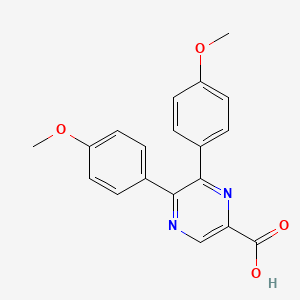
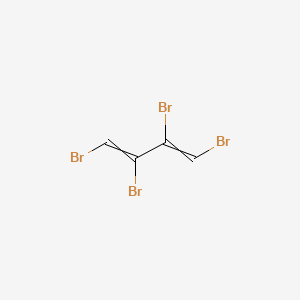

![Bicyclo[2.2.1]heptane, 2,6-bis(isocyanatomethyl)-](/img/structure/B14285280.png)
